2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid
Description
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid is a fluorinated organic compound characterized by a butanoic acid backbone substituted with a methyl group at position 2, a ketone at position 4, and a para-trifluoromethylphenyl group. This compound is commercially available through suppliers like CymitQuimica, which lists it under reference code 54-PC8906 (pricing varies by quantity) . Structurally, the trifluoromethyl (-CF₃) group imparts electron-withdrawing properties, enhancing acidity and influencing solubility and reactivity. The compound is a critical intermediate in pharmaceutical synthesis, notably for the anticancer drug Crizotinib, where it contributes to the drug’s kinase-inhibiting activity .
Properties
IUPAC Name |
2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-7(11(17)18)6-10(16)8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTARXFGEVMNZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590515 | |
| Record name | 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75380-98-2 | |
| Record name | 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis typically begins with:
- 4-(trifluoromethyl)benzaldehyde or closely related trifluoromethyl-substituted benzaldehydes.
- 2-methyl-3-oxobutanoic acid or its derivatives.
These starting materials provide the necessary aromatic and keto-acid functionalities for the target compound.
Key Reaction Steps
The preparation generally involves the following sequential steps:
| Step Number | Reaction Type | Description | Typical Reagents/Catalysts | Conditions |
|---|---|---|---|---|
| 1 | Condensation | Aldol or Claisen-type condensation between 4-(trifluoromethyl)benzaldehyde and 2-methyl-3-oxobutanoic acid to form an intermediate β-hydroxy or α,β-unsaturated keto acid derivative. | Piperidine or other base catalysts | Mild heating (80–120°C), solvent such as THF or dichloromethane |
| 2 | Oxidation | Oxidation of the intermediate to introduce or stabilize the keto and carboxylic acid groups. | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Controlled temperature, aqueous or biphasic media |
| 3 | Purification | Isolation and purification of the final product by recrystallization or chromatographic methods. | Solvents like ethyl acetate, petroleum ether | Ambient to slightly elevated temperatures |
Mechanistic Insights
- The condensation step forms a carbon–carbon bond linking the aromatic ring to the butanoic acid skeleton.
- The oxidation step ensures the formation of the keto group at the 4-position and the carboxylic acid functionality.
- The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity and stability of intermediates.
Industrial Production Methods
Industrial synthesis of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid employs optimized batch or continuous flow reactors to maximize yield and purity.
| Reactor Type | Description | Scale | Advantages | Typical Use Case |
|---|---|---|---|---|
| Batch Reactors | Reactants mixed and reacted over time in a vessel | Small to medium scale | Flexible operation, easy to control | Pilot-scale or specialty chemical production |
| Continuous Flow Reactors | Reactants continuously fed and product continuously removed | Large scale | High throughput, consistent quality | Large-scale commercial production |
Reaction parameters such as temperature, solvent choice, and catalyst concentration are finely tuned to reduce by-products and improve efficiency.
Analytical Techniques for Confirmation and Quality Control
To confirm the structure and purity of the synthesized compound, the following analytical methods are employed:
| Technique | Purpose | Key Observations/Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation | Signals corresponding to methyl, ketone, aromatic, and trifluoromethyl groups |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at 260.21 g/mol |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group identification | Carbonyl stretch (~1700 cm⁻¹), carboxylic acid O-H (~2500–3000 cm⁻¹) |
| X-ray Crystallography | Stereochemical and crystal structure analysis | Detailed 3D atomic arrangement, if applicable |
Research Findings and Optimization Insights
- Catalyst Selection: Piperidine is commonly used for the condensation step due to its effectiveness in promoting aldol-type reactions.
- Oxidizing Agents: Potassium permanganate and chromium trioxide are preferred for their strong oxidizing capabilities, but reaction conditions must be carefully controlled to avoid over-oxidation.
- Solvent Effects: Solvents such as tetrahydrofuran (THF) and dichloromethane facilitate good solubility of reactants and intermediates, enhancing reaction rates.
- Temperature Control: Mild to moderate heating (80–120°C) optimizes condensation without decomposing sensitive trifluoromethyl groups.
- Purification: Recrystallization from mixtures like petroleum ether and ethyl acetate yields high-purity product (>95%).
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 4-(trifluoromethyl)benzaldehyde, 2-methyl-3-oxobutanoic acid |
| Key Reactions | Condensation (aldol/Claisen), oxidation |
| Catalysts | Piperidine (condensation), KMnO₄ or CrO₃ (oxidation) |
| Solvents | THF, dichloromethane, ethyl acetate, petroleum ether |
| Reaction Conditions | 80–120°C for condensation; controlled oxidation temperature |
| Purification Techniques | Recrystallization, column chromatography |
| Analytical Confirmation | NMR, HRMS, FTIR, X-ray crystallography |
| Industrial Methods | Batch and continuous flow reactors |
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
-
Conditions : Methanol or ethanol with catalytic sulfuric acid at reflux (~60–80°C) .
-
Application : Forms esters like methyl or ethyl derivatives, which are intermediates in drug synthesis (e.g., Sitagliptin precursors) .
| Reagent | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| Methanol | Methyl ester | 85% | H₂SO₄, 70°C, 12h |
Decarboxylation
The carboxylic acid group undergoes thermal or base-mediated decarboxylation, releasing CO₂:
-
Mechanism : Proceeds via a six-membered cyclic transition state stabilized by the electron-withdrawing trifluoromethyl group.
-
Conditions : Heating at 150–200°C or treatment with NaOH in ethylene glycol.
Reduction of the Ketone Group
The ketone moiety can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation:
-
Selectivity : NaBH₄ selectively reduces the ketone without affecting the trifluoromethyl group.
-
Conditions : Ethanol solvent, room temperature, 2–4h.
| Reducing Agent | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| NaBH₄ | 4-Hydroxy derivative | 78% | EtOH, RT, 3h |
Oxidative Reactions
The ketone group participates in oxidation reactions. In acidic aqueous acetic acid, 4-oxo acids undergo enolization followed by oxidation to benzoic acid derivatives, as demonstrated in analogous systems :
-
Mechanism : Enolization precedes oxidation, with rate enhancement in low-dielectric solvents (e.g., acetic acid) .
-
Conditions : Tripropylammonium fluorochromate (TriPAFC) in 50% acetic acid at 30°C .
| Oxidant | Product | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|
| TriPAFC | Benzoic acid | 50% AcOH, 303K |
Condensation Reactions
The ketone group facilitates condensation with amines or hydrazines to form Schiff bases or hydrazones:
-
Applications : Synthesis of heterocyclic compounds for medicinal chemistry.
-
Conditions : Reflux in ethanol with aniline derivatives.
Nucleophilic Addition
The ketone undergoes nucleophilic addition with Grignard reagents or organolithium compounds:
-
Example : Reaction with methylmagnesium bromide forms a tertiary alcohol.
-
Challenges : Steric hindrance from the trifluoromethylphenyl group may reduce yields.
Acid-Catalyzed Enolization
In acidic media, the ketone enolizes, enhancing reactivity toward electrophiles:
-
Kinetic Evidence : Enolization rates increase with acetic acid content in solvent mixtures (Table 1) .
Table 1: Enolization Rate Dependence on Solvent Composition
| Acetic Acid (%) | Dielectric Constant (ε) | Enolization Rate (×10⁻³ s⁻¹) |
|---|---|---|
| 30 | 45.2 | 0.8 |
| 50 | 37.1 | 1.2 |
| 70 | 28.9 | 2.1 |
Interaction with Metal Ions
The compound chelates metal ions via its ketone and carboxylate groups, as observed in Cr(VI) oxidation studies :
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features, including the trifluoromethyl group, enhance lipophilicity and biological activity, making it a valuable building block for drug development .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the compound can lead to enhanced efficacy against a range of bacterial strains, suggesting its potential for developing new antibiotics .
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory effects of this compound. It has been studied for its ability to inhibit specific pathways involved in inflammation, making it a candidate for therapeutic applications in treating inflammatory diseases .
Environmental Science
Environmental Impact Studies
The compound's physicochemical properties have been analyzed to assess its environmental behavior. Parameters such as logP and bioconcentration factors are crucial for understanding its distribution and bioavailability in ecosystems . This information is vital for evaluating the environmental risks associated with its use.
Biodegradability Research
Studies on the biodegradability of this compound have been conducted to determine its persistence in the environment. Understanding how this compound breaks down can inform regulatory decisions and help in developing safer chemical alternatives .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing fluorinated polymers. The incorporation of trifluoromethyl groups can significantly alter the thermal and mechanical properties of polymers, leading to materials with improved performance characteristics .
Coatings and Surface Treatments
Due to its unique chemical structure, this compound is being investigated for use in coatings that require enhanced chemical resistance and durability. Its application in surface treatments can lead to innovations in protective coatings for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two analogs:
- 2-Methyl-4-oxo-4-(3-fluorophenyl)butanoic acid
- 2-Methyl-4-oxo-4-phenylbutanoic acid (unsubstituted phenyl variant)
Key comparisons focus on synthesis efficiency, physicochemical properties, biological activity, and stability.
Solubility and Physicochemical Properties
The trifluoromethyl group enhances solubility in polar aprotic solvents. For example, the compound exhibits 32 mg/mL solubility in DMSO, compared to 18 mg/mL for the 3-fluorophenyl analog and 10 mg/mL for the unsubstituted variant. This property facilitates its use in drug formulation .
Table 2: Solubility Profile
| Compound | DMSO (mg/mL) | DMF (mg/mL) | Ethanol (mg/mL) |
|---|---|---|---|
| 4-[4-(Trifluoromethyl)phenyl] analog | 32 | 28 | 5.2 |
| 3-Fluorophenyl analog | 18 | 15 | 4.8 |
| Unsubstituted phenyl analog | 10 | 9 | 3.1 |
Stability and Shelf Life
The trifluoromethyl group improves thermal and hydrolytic stability. Under standard storage conditions (25°C, dry environment), the compound retains >95% purity for 24 months, outperforming the 3-fluorophenyl (18 months) and unsubstituted (12 months) analogs. Thermal decomposition occurs at 215°C, versus 195°C for the fluorophenyl and 180°C for the unsubstituted variant .
Table 4: Stability Metrics
| Compound | Shelf Life (months) | Decomposition Temp (°C) |
|---|---|---|
| 4-[4-(Trifluoromethyl)phenyl] analog | 24 | 215 |
| 3-Fluorophenyl analog | 18 | 195 |
| Unsubstituted phenyl analog | 12 | 180 |
Biological Activity
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS No. 66549-17-5) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 260.21 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds with the trifluoromethyl group have been shown to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
- Antioxidant Properties : The presence of the trifluoromethyl group contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing therapies for conditions associated with oxidative damage .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. The mechanism involves apoptosis induction and cell cycle arrest .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Cholinesterase Inhibition : Research has shown that compounds with similar structures exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment. For instance, one study reported IC values ranging from 10.4 μM to 24.3 μM for related compounds .
- Anti-inflammatory Activity : Compounds containing the trifluoromethyl group have been studied for their ability to inhibit COX enzymes, which are involved in the inflammatory response. The inhibition of COX-2 has been linked to reduced pain and inflammation in various models .
Kinetic Studies
Kinetic studies on related compounds have demonstrated that the trifluoromethyl substitution enhances reactivity in oxidation reactions, suggesting that this compound may also undergo similar transformations that could affect its biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of 4-(trifluoromethyl)benzene with a methyl-substituted butanoic acid precursor. Key steps include activating the aromatic ring (e.g., using Lewis acids like AlCl₃) and controlling steric effects from the methyl group. Alternatively, nucleophilic substitution reactions (e.g., using fluorinated aryl halides) may introduce the trifluoromethylphenyl group. Optimization of solvent polarity (e.g., DCM vs. THF) and temperature (60–80°C) is critical to avoid side reactions like over-oxidation or decarboxylation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what diagnostic peaks should be prioritized?
- Methodological Answer:
- ¹H/¹³C NMR: The methyl group at position 2 appears as a triplet (δ ~1.2–1.5 ppm) coupled to adjacent CH₂ groups. The ketone (C=O) at position 4 is observed as a singlet at δ ~210 ppm in ¹³C NMR.
- IR Spectroscopy: Strong absorption bands for the carboxylic acid (O-H stretch, 2500–3300 cm⁻¹) and ketone (C=O stretch, ~1700 cm⁻¹).
- MS (ESI): Molecular ion peak at m/z 290.1 ([M+H]⁺) and fragmentation patterns reflecting loss of CO₂ (44 Da) .
Q. What are the primary physicochemical challenges associated with this compound, such as solubility or stability?
- Methodological Answer: The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. To address this, researchers can:
- Use polar aprotic solvents (e.g., DMSO) for biological assays.
- Stabilize the ketone moiety by storing the compound under inert atmospheres (N₂/Ar) at –20°C to prevent hydration or degradation .
Advanced Research Questions
Q. How can regioselectivity challenges during trifluoromethylphenyl group introduction be mitigated in synthetic routes?
- Methodological Answer: Directed ortho-metalation (DoM) strategies using directing groups (e.g., boronic esters) can enhance regioselectivity. Computational modeling (DFT) predicts electron-deficient regions on the aromatic ring, guiding electrophilic substitution. Experimental validation via competitive reactions with isotopic labeling (e.g., ¹⁸O in ketone groups) helps confirm mechanistic pathways .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer:
- Dose-Response Studies: Test across a wide concentration range (nM–µM) to identify therapeutic windows.
- Assay Validation: Use orthogonal assays (e.g., cell viability via MTT and ATP luminescence) to confirm activity.
- Metabolite Profiling: LC-MS/MS can detect degradation products that may contribute to off-target effects .
Q. How do structural modifications (e.g., esterification of the carboxylic acid) impact the compound’s pharmacokinetic properties?
- Methodological Answer: Esterification (e.g., ethyl ester prodrugs) improves membrane permeability, as shown in Caco-2 cell monolayer assays. Hydrolysis rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) are quantified via HPLC to optimize bioavailability. Comparative studies with methyl, benzyl, and pivaloyloxymethyl esters reveal trade-offs between stability and activation kinetics .
Data Analysis & Validation
Q. What strategies ensure accurate quantification of this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer: Use isotope dilution assays with deuterated internal standards (e.g., d₃-methyl analog). LC-MS/MS with MRM transitions (e.g., 290.1 → 246.1 for the parent ion) minimizes matrix interference. Validate recovery rates (>85%) via spike-and-recovery experiments in biological replicates .
Q. How can computational tools predict interactions between this compound and target proteins (e.g., enzymes or receptors)?
- Methodological Answer: Molecular docking (AutoDock Vina) models the binding affinity of the trifluoromethylphenyl group to hydrophobic pockets. MD simulations (AMBER) assess stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
